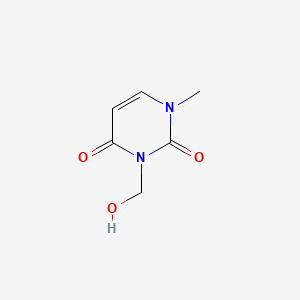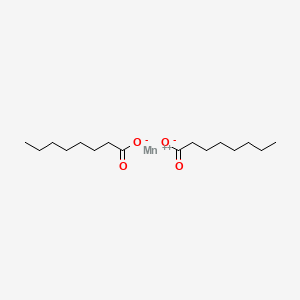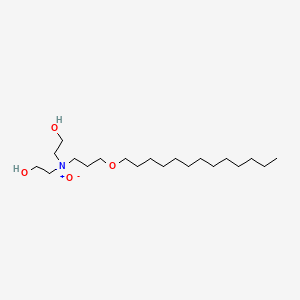![molecular formula C27H38N4O5S B12803870 D-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl-D-valyl-4-hydroxy-N-[[4-(4-methyl-5-thiazolyl)phenyl]methyl]-, (4S)- CAS No. 1799506-31-2](/img/structure/B12803870.png)
D-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl-D-valyl-4-hydroxy-N-[[4-(4-methyl-5-thiazolyl)phenyl]methyl]-, (4S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
VHL Ligand 3 is a small molecule ligand that binds to the von Hippel-Lindau (VHL) protein, which is part of the Cullin RING E3 ligase complex. This complex plays a crucial role in the ubiquitin-proteasome system, which is responsible for the degradation of proteins within the cell. VHL Ligand 3 is particularly significant in the field of targeted protein degradation, where it is used in the development of proteolysis-targeting chimeras (PROTACs) to induce the degradation of specific proteins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of VHL Ligand 3 typically involves the use of L-hydroxyproline as a starting material. The key steps in the synthesis include the protection of the hydroxy group, arylation of the proline derivative, and subsequent deprotection and coupling reactions. For instance, one approach involves the use of palladium-catalyzed C-H arylation of 4-methylthiazole, followed by amine deprotection and amidation reactions .
Industrial Production Methods
Industrial production of VHL Ligand 3 follows similar synthetic routes but is optimized for large-scale production. This involves the use of more efficient catalysts and reaction conditions to increase yield and reduce production costs. The use of N-Boc-L-4-hydroxyproline for benzylic amine protection during the coupling step enhances step economy and overall yield .
Analyse Chemischer Reaktionen
Types of Reactions
VHL Ligand 3 undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of VHL Ligand 3 include palladium catalysts, protecting groups like N-Boc, and various solvents such as dichloromethane and water. Reaction conditions often involve controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include various derivatives of VHL Ligand 3, which are used in the development of PROTACs and other targeted protein degradation tools .
Wissenschaftliche Forschungsanwendungen
VHL Ligand 3 has a wide range of scientific research applications, including:
Chemistry: Used in the development of PROTACs for targeted protein degradation.
Biology: Helps in studying the ubiquitin-proteasome system and protein degradation pathways.
Medicine: Potential therapeutic applications in treating diseases by degrading disease-related proteins.
Industry: Used in the production of targeted protein degradation tools and reagents
Wirkmechanismus
VHL Ligand 3 exerts its effects by binding to the VHL protein, which is part of the Cullin RING E3 ligase complex. This binding facilitates the recruitment of target proteins to the E3 ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome. The molecular targets involved include hypoxia-inducible factors and other proteins regulated by the ubiquitin-proteasome system .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
VH032: Another VHL ligand used in the development of PROTACs.
Me-VH032: A chiral benzylic amine analog of VH032.
VHL 101-phenol: A phenolic derivative used in targeted protein degradation.
Uniqueness
VHL Ligand 3 is unique due to its high binding affinity for the VHL protein and its effectiveness in inducing targeted protein degradation. Its structure allows for efficient recruitment of target proteins to the E3 ligase complex, making it a valuable tool in the field of targeted protein degradation .
Eigenschaften
CAS-Nummer |
1799506-31-2 |
|---|---|
Molekularformel |
C27H38N4O5S |
Molekulargewicht |
530.7 g/mol |
IUPAC-Name |
tert-butyl N-[(2R)-1-[(2R,4S)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C27H38N4O5S/c1-16-21(37-15-29-16)18-10-8-17(9-11-18)13-28-23(33)20-12-19(32)14-31(20)24(34)22(26(2,3)4)30-25(35)36-27(5,6)7/h8-11,15,19-20,22,32H,12-14H2,1-7H3,(H,28,33)(H,30,35)/t19-,20+,22-/m0/s1 |
InChI-Schlüssel |
PKNFPFFOAWITLF-VWPQPMDRSA-N |
Isomerische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@H]3C[C@@H](CN3C(=O)[C@@H](C(C)(C)C)NC(=O)OC(C)(C)C)O |
Kanonische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)OC(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


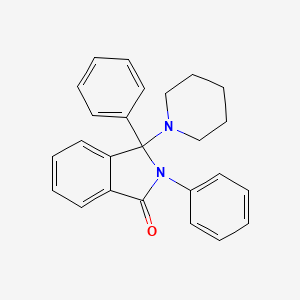


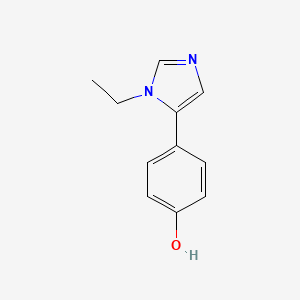
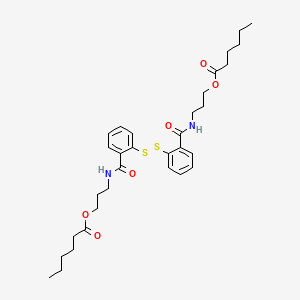

![7-chloro-N-[3-(2-nitroimidazol-1-yl)propyl]quinolin-4-amine](/img/structure/B12803823.png)


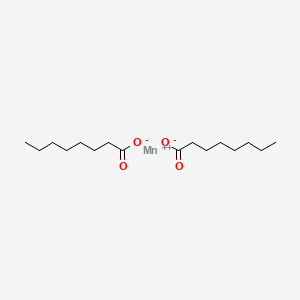
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aR,6aS,6bR,8aS,12aS,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B12803855.png)
